molecular formula C46H45N7O7 B12418128 NS5A-IN-2

NS5A-IN-2

Cat. No.: B12418128
M. Wt: 807.9 g/mol
InChI Key: CVQYYMGSQKFYHI-JPYDVTDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of NS5A-IN-2 involves a convergent approach using C–H activation . This method focuses on the functionalization of aryl dibromides to form NS5A-type inhibitors. The synthetic route includes the following steps:

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

NS5A-IN-2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C46H45N7O7

Molecular Weight

807.9 g/mol

IUPAC Name

methyl N-[(1R)-2-[(2S)-2-[5-[4-[2-[3-[[(2S)-1-[(2R)-2-(methoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]ethynyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C46H45N7O7/c1-59-45(57)50-39(33-13-5-3-6-14-33)43(55)52-26-10-18-37(52)41-47-29-36(49-41)32-24-22-30(23-25-32)20-21-31-12-9-17-35(28-31)48-42(54)38-19-11-27-53(38)44(56)40(51-46(58)60-2)34-15-7-4-8-16-34/h3-9,12-17,22-25,28-29,37-40H,10-11,18-19,26-27H2,1-2H3,(H,47,49)(H,48,54)(H,50,57)(H,51,58)/t37-,38-,39+,40+/m0/s1

InChI Key

CVQYYMGSQKFYHI-JPYDVTDNSA-N

Isomeric SMILES

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C3=NC=C(N3)C4=CC=C(C=C4)C#CC5=CC(=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@@H](C7=CC=CC=C7)NC(=O)OC

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C3=NC=C(N3)C4=CC=C(C=C4)C#CC5=CC(=CC=C5)NC(=O)C6CCCN6C(=O)C(C7=CC=CC=C7)NC(=O)OC

Origin of Product

United States

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